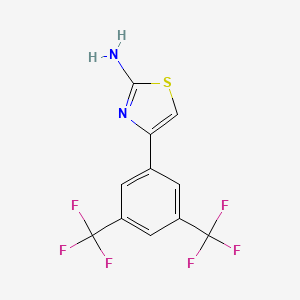

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPRLOAPZGLDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369384 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284665-40-3 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284665-40-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

CAS Number: 284665-40-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine, a fluorinated heterocyclic compound belonging to the 2-aminothiazole class. While specific in-depth experimental data for this particular molecule is limited in publicly available literature, this document extrapolates from research on structurally related compounds to offer insights into its potential synthesis, biological activities, and mechanisms of action. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity.[3] This guide presents generalized experimental protocols and plausible signaling pathways based on the broader class of 2-aminothiazole derivatives to serve as a foundational resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 284665-40-3

-

Molecular Formula: C₁₁H₆F₆N₂S

-

Appearance: Off-white to pale yellow solid (typical for this class of compounds).

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Weight | 312.24 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure for the synthesis of 4-aryl-2-aminothiazoles and serves as a representative example.

Materials:

-

2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (α-haloketone)

-

Thiourea

-

Ethanol or other suitable polar solvent

-

Sodium bicarbonate or other mild base

Procedure:

-

Dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone and an equimolar amount of thiourea in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with water and a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Biological Activity and Potential Applications

Table of Potential Biological Activities of 2-Aminothiazole Derivatives

| Biological Activity | Description |

| Anticancer | Many 2-aminothiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[8] They can induce apoptosis and cause cell cycle arrest.[9] The FDA-approved kinase inhibitor Dasatinib contains a 2-aminothiazole core. |

| Antimicrobial | This class of compounds has shown activity against a range of bacterial and fungal pathogens.[10] |

| Kinase Inhibition | The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[11] |

| Antioxidant | Some aminothiazole derivatives have been shown to possess antioxidant properties by scavenging free radicals.[12] |

The presence of two trifluoromethyl groups on the phenyl ring is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[3] Furthermore, the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

Potential Mechanism of Action and Signaling Pathways

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[11]

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[13] Many small molecule inhibitors target components of this pathway.

Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Representative Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer activity of a novel compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells to extract total protein.

-

Quantify the protein concentration in each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target apoptosis-related proteins.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a compound of significant interest for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific data for this molecule is sparse, the well-documented biological activities of the 2-aminothiazole scaffold, combined with the property-enhancing effects of the bis(trifluoromethyl)phenyl group, suggest a high potential for potent biological activity. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate their own studies on this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. kuey.net [kuey.net]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

The chemical structure of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C₁₁H₆F₆N₂S |

| Molecular Weight | 312.24 g/mol |

| CAS Number | 284665-40-3 |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The most probable synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves the cyclocondensation of an α-haloketone with a thiourea.

Caption: Experimental workflow for the synthesis of the title compound.

Synthesis of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (Precursor)

The α-haloketone precursor can be synthesized from 1-(3,5-bis(trifluoromethyl)phenyl)ethanone via bromination.

Experimental Protocol:

-

Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add bromine (1.0-1.1 eq) dropwise to the solution at room temperature while stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

Experimental Protocol:

-

To a solution of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.0-1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Structure Elucidation via Spectroscopic Methods

As experimental spectroscopic data for the title compound is not publicly available, the following sections provide predicted data based on the known spectral characteristics of similar 2-aminothiazole and 3,5-bis(trifluoromethyl)phenyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 2H | H-2', H-6' (Aromatic) |

| ~7.6 | s | 1H | H-4' (Aromatic) |

| ~6.8 | s | 1H | H-5 (Thiazole) |

| ~5.2 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-2 (Thiazole, C-NH₂) |

| ~150 | C-4 (Thiazole) |

| ~135 | C-1' (Aromatic) |

| ~132 (q, J ≈ 34 Hz) | C-3', C-5' (Aromatic, C-CF₃) |

| ~128 | C-2', C-6' (Aromatic) |

| ~123 (q, J ≈ 272 Hz) | -CF₃ |

| ~121 | C-4' (Aromatic) |

| ~108 | C-5 (Thiazole) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation |

| 312 | [M]⁺ (Molecular Ion) |

| 295 | [M - NH₂]⁺ |

| 243 | [M - CF₃]⁺ |

| 174 | [C₈H₄F₆]⁺ |

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 1620-1580 | Medium | N-H bend (scissoring) of -NH₂ |

| ~1550 | Strong | C=N stretch of the thiazole ring |

| 1350-1100 | Strong | C-F stretch of -CF₃ groups |

| ~1280 | Strong | C-N stretch (aromatic amine) |

| ~850 | Medium | C-S stretch of the thiazole ring |

Potential Biological Activity and Signaling Pathway

The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several biologically active molecules, often associated with anticancer and antimicrobial properties. While the specific biological activity of this compound has not been extensively reported, related compounds have shown significant biological effects.

For instance, a naphthofuran derivative containing the 3,5-bis(trifluoromethyl)phenyl group has been shown to inhibit liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The STAT3 pathway is a well-established signaling cascade that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and invasion.[2][3][4]

Caption: A simplified diagram of the STAT3 signaling pathway in cancer.

Given the structural similarities, it is plausible that this compound could also exhibit anticancer activity by modulating the STAT3 or other related signaling pathways. Further biological evaluation is required to confirm this hypothesis.

Conclusion

This technical guide has provided a detailed overview of the structure elucidation of this compound. While a definitive experimental confirmation of its spectroscopic properties is pending, the provided synthesis protocol and predicted spectral data offer a solid foundation for researchers. The potential for this compound to act as a modulator of key cancer-related signaling pathways, such as the STAT3 pathway, warrants further investigation and positions it as a molecule of interest for drug discovery and development professionals.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jebms.org [jebms.org]

- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and culminating in the target aminothiazole derivative. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to facilitate replication and further investigation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence. The process begins with the formation of the key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, via a Grignard reaction. This ketone is then subjected to α-bromination to yield 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. The final step involves the classical Hantzsch thiazole synthesis, where the α-bromoketone is condensed with thiourea to construct the desired 2-aminothiazole ring system.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one

This procedure follows a Grignard reaction protocol for the formation of the ketone intermediate.

Experimental Workflow:

Caption: Workflow for the synthesis of the ketone intermediate.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

-

After the magnesium has been consumed, the resulting Grignard reagent is cooled to room temperature.

-

In a separate flask, an excess of acetic anhydride is cooled in an ice bath.

-

The prepared Grignard reagent is added slowly to the cooled acetic anhydride with vigorous stirring.

-

Upon completion of the addition, the reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a colorless oil.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point | 95-98 °C (15 mmHg) | [1] |

| Density | 1.422 g/mL | [1] |

| Refractive Index | 1.4230 | [1] |

Step 2: Synthesis of 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one

This step involves the α-bromination of the previously synthesized ketone.

Experimental Workflow:

Caption: Workflow for the α-bromination of the ketone.

Procedure:

-

To a stirred solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq.) in acetic acid, a solution of bromine (1.0 eq.) in acetic acid is added dropwise at room temperature.[2]

-

The reaction mixture is stirred at room temperature for 5 hours.[2]

-

After the reaction is complete (monitored by TLC), water is added to the mixture.

-

The mixture is then concentrated under reduced pressure to remove the acetic acid.

-

The residue is diluted with ethyl acetate, and the organic layer is washed sequentially with water and a saturated sodium bicarbonate solution.[2]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a light-yellow solid.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 62% | [2] |

| Melting Point | 317–318 K (44-45 °C) | [2] |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H) | [2] |

| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46 | [2] |

Step 3: Synthesis of this compound

The final product is synthesized via the Hantzsch thiazole synthesis.

Experimental Workflow:

Caption: Workflow for the Hantzsch thiazole synthesis.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq.) in absolute ethanol.

-

To this solution, add thiourea (1.1-1.5 eq.).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water or a dilute basic solution (e.g., 5% NaHCO₃) to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash the solid with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data (Predicted and from Analogous Compounds):

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₆F₆N₂S | - |

| Molecular Weight | 312.24 g/mol | - |

| Expected ¹H NMR Spectral Features | Aromatic protons (phenyl and thiazole rings), Amine protons (broad singlet) | Based on analogous structures |

| Expected ¹³C NMR Spectral Features | Aromatic carbons, Thiazole ring carbons (C-S, C=N) | Based on analogous structures |

| Expected Mass Spectrum (m/z) | [M+H]⁺ at approx. 313.02 | - |

Safety Precautions

-

3,5-Bis(trifluoromethyl)bromobenzene and its derivatives are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine is highly corrosive and toxic. All manipulations involving bromine should be performed in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and available resources.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data in public literature, a combination of supplier information and computationally predicted values are presented.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 284665-40-3 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₁H₆F₆N₂S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 312.2 g/mol | Santa Cruz Biotechnology[1] |

| Predicted XlogP | 6.6 | PubChemLite (for a structurally similar compound)[2] |

| Predicted Boiling Point | Not Available | |

| Predicted Melting Point | Not Available | |

| Predicted Solubility | Not Available | |

| Predicted pKa | Not Available |

Experimental Protocols

Detailed methodologies for the synthesis of the 2-aminothiazole core and the determination of a key physicochemical parameter, the partition coefficient (logP), are provided below.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole scaffold.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4]

General Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one) and thiourea in a suitable solvent such as ethanol.[3]

-

Reaction Conditions: The reaction mixture is typically stirred and may be heated under reflux to drive the reaction to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration.[3] Neutralization with a weak base, such as a 5% sodium carbonate solution, may be necessary to precipitate the product if it remains in solution as a salt.[3]

-

Purification: The crude product is washed and dried.[3] Further purification can be achieved by recrystallization from an appropriate solvent.[3]

Logical Workflow for Hantzsch Thiazole Synthesis

Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted "gold standard" technique for the experimental determination of the octanol-water partition coefficient (logP).[7][8][9]

Procedure:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to ensure thermodynamic equilibrium.

-

Dissolution of Compound: Accurately weigh and dissolve the test compound, this compound, in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine a known volume of the compound-containing phase with a known volume of the other phase in a separatory funnel or a suitable vial.

-

Equilibration: Shake the mixture for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases (n-octanol and aqueous buffer) to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Experimental Workflow for logP Determination

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is not extensively documented, the 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12][13][14]

In the context of oncology, 2-aminothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[10][11]

Potential Anticancer Signaling Pathway:

A plausible mechanism of action for a 2-aminothiazole derivative with anticancer properties involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, these compounds can trigger the intrinsic apoptotic pathway.

Illustrative Signaling Pathway for Apoptosis Induction

This diagram illustrates a potential mechanism where the 2-aminothiazole derivative interacts with an intracellular target, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. It is important to note that this is a generalized pathway, and the specific molecular targets for this compound would need to be determined through dedicated biological assays.

Conclusion

This compound is a compound of interest for further investigation in drug discovery, particularly within oncology and inflammatory diseases, given the established biological activities of the 2-aminothiazole scaffold. While experimental physicochemical data is currently limited, this guide provides a foundational understanding of its properties and the methodologies required for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 4-[5-[[5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl]methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]benzoic acid (C23H11F6NO4S2) [pubchemlite.lcsb.uni.lu]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminothiazole Derivatives

Disclaimer: As of December 2025, specific mechanistic data for the compound 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is not extensively available in publicly accessible research literature. Therefore, this guide focuses on the well-documented mechanisms of action for the broader class of 2-aminothiazole derivatives, which share the same core chemical scaffold. The information presented herein is intended to provide a foundational understanding of the therapeutic potential of this class of compounds for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and kinase-inhibiting agents.[2][3][4] This guide will delve into two of the most prominent and well-characterized mechanisms of action for 2-aminothiazole derivatives: Rho-associated kinase (ROCK) inhibition and anticancer activity through the induction of apoptosis and cell cycle arrest.

Mechanism of Action 1: Inhibition of Rho-Associated Kinase (ROCK)

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of Rho-associated kinases (ROCK).[5] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, motility, and contraction.[6] The two isoforms, ROCK1 and ROCK2, are attractive therapeutic targets for conditions such as hypertension, glaucoma, and cancer metastasis.[5]

Quantitative Data: ROCK II Inhibitory Activity of 2-Aminothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-aminothiazole derivatives against the ROCK II enzyme.

| Compound ID | Structure | ROCK II IC50 (nM) | Reference |

| Compound 10l | 4-aryl-5-aminomethyl-thiazole-2-amine derivative | 20 | [5] |

| CID5056270 | Pyridylthiazole-based urea | < 3 | [7] |

| Compound I | Tetrahydroisoquinoline derivative | Potent (specific value not stated) | [5] |

| Compound II | Pyridine-thiazole-based amide | Potent (specific value not stated) | [5] |

Signaling Pathway: The ROCK Signaling Cascade

The diagram below illustrates the canonical RhoA/ROCK signaling pathway. Activation of G protein-coupled receptors (GPCRs) leads to the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), ultimately leading to increased actomyosin contractility.[8][9] 2-Aminothiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features allow for diverse chemical modifications, making it a "privileged structure" in the design of novel therapeutic agents.[3] Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This wide range of pharmacological actions has established the 2-aminothiazole core as a cornerstone in the development of clinically significant drugs, such as the anticancer agents Dasatinib and Alpelisib, and numerous other investigational compounds.[6][7] This guide provides a comprehensive overview of the multifaceted biological activities of 2-aminothiazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation.

I. Anticancer Activity

A substantial body of research highlights the potent cytotoxic and antiproliferative effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[6][7]

Mechanism of Action

The anticancer effects of these compounds are primarily mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.[3]

-

Induction of Apoptosis: Many 2-aminothiazole derivatives trigger the intrinsic apoptotic pathway. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic process.

-

Cell Cycle Arrest: These compounds can halt cancer cell proliferation by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[3] This prevents the cells from entering mitosis and undergoing division, thereby inhibiting tumor growth.

-

Tubulin Polymerization Inhibition: Certain derivatives have been identified as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of 2-aminothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 Value | Reference |

| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 µM | [3] |

| Compound 20 | H1299 (Lung) | 4.89 µM | [3] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [3] |

| Compounds 23 & 24 | HepG2 (Liver) | 0.51 mM & 0.57 mM | [3][6] |

| Compounds 23 & 24 | PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | [3][6] |

| Compound 10 | HT29 (Colon) | 2.01 µM | [6] |

| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [3] |

| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [3] |

| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [8] |

II. Antimicrobial Activity

Derivatives of 2-aminothiazole have been extensively investigated for their potential to combat bacterial and fungal infections.[9][10] They have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary, but some studies suggest potential targets:

-

MurB Inhibition: Molecular docking studies indicate that some 2-aminothiazole derivatives may act as antibacterial agents by inhibiting MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[11]

-

CYP51 Inhibition: For antifungal activity, the proposed mechanism involves the inhibition of cytochrome P450 14α-demethylase (CYP51).[11] This enzyme is crucial for ergosterol biosynthesis in fungi, and its inhibition disrupts the integrity of the fungal cell membrane.

Quantitative Data: In Vitro Antimicrobial & Antifungal Activity

The effectiveness of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | Activity/Result | Reference |

| Series of 2-aminothiazole derivatives | Mycobacterium tuberculosis | Good in vitro activity against H37Rv strain. | [13] |

| Functionally substituted derivatives (e.g., Cpd 8) | Various bacterial strains | Potent activity, often more active than ampicillin and streptomycin. | [11] |

| Functionally substituted derivatives (e.g., Cpd 1) | Various fungal strains | Good activity, often better than ketoconazole and bifonazole. | [11] |

| Oxazole-containing derivatives | Mycobacterium tuberculosis | High activity, with the best derivative showing a MIC of 3.13 µg/mL. | [14] |

| Compounds SMB-1, SMB-2, SMB-6 | S. aureus, E. coli | Activity comparable to the standard drug ampicillin. | [12] |

III. Anti-inflammatory Activity

Several 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory properties.[15]

Mechanism of Action

The anti-inflammatory effects are believed to arise from the inhibition of key enzymes involved in the inflammatory cascade. Studies have shown that certain derivatives can strongly inhibit the activities of trypsin and chymotrypsin.[15] Their ability to suppress edema formation in animal models further substantiates their anti-inflammatory potential.[15]

Experimental Data

-

Carrageenin-induced Rat Paw Edema: Compounds such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) were found to strongly suppress paw edema formation in rats.[15]

-

Ulcerogenic Effects: Notably, some of these active anti-inflammatory compounds, particularly Compd. 29, exhibited significantly less adverse effect on the gastrointestinal membrane compared to standard drugs like ibuprofen, indicating a better safety profile.[15]

IV. Other Biological Activities

The therapeutic potential of the 2-aminothiazole scaffold extends to other areas, including:

-

Antiviral and Anti-HIV Activity [4]

-

Anticonvulsant Activity [6]

-

Neuroprotective Activity [16]

-

Antioxidant Activity [4]

-

Antidiabetic and Antihypertensive Properties [6]

V. Experimental Protocols & Workflows

The evaluation of 2-aminothiazole derivatives involves a series of standardized in vitro and in vivo assays.

General Experimental Workflow

The preclinical evaluation of a new series of 2-aminothiazole derivatives typically follows a structured workflow to systematically assess their biological potential.

Key Experimental Methodologies

-

MTT Assay (Anticancer):

-

Principle: This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48-72 hours).

-

The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[3][8]

-

-

-

Cell Cycle Analysis by Flow Cytometry (Anticancer):

-

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Cancer cells are treated with the test compound for a set duration.

-

Both treated and untreated cells are harvested and fixed in cold ethanol.

-

The fixed cells are washed and treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

The DNA content of individual cells is analyzed by a flow cytometer. The resulting histogram shows the percentage of cells in each phase of the cell cycle, revealing any compound-induced arrest.[3]

-

-

-

Antimicrobial Susceptibility Testing (Antimicrobial):

-

Principle: These methods determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocols:

-

Disk-Diffusion Method: A standardized inoculum of bacteria is spread on an agar plate. Paper disks impregnated with the test compounds are placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around each disk is measured.[9][10]

-

Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. Each well is inoculated with a standardized number of microorganisms. Following incubation, the plates are visually inspected for microbial growth to determine the MIC.[11]

-

-

-

Carrageenin-Induced Paw Edema (Anti-inflammatory):

-

Principle: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Protocol:

-

The test compound or a control vehicle is administered to rats (e.g., orally).

-

After a set period (e.g., 1 hour), a solution of carrageenin is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

The volume of the paw is measured at various time points after the carrageenin injection using a plethysmometer.

-

The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume to that of the control group.[15]

-

-

Conclusion

The 2-aminothiazole scaffold is unequivocally a versatile and highly valuable core in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of potent biological activities, with particularly promising results in the fields of oncology, infectious diseases, and inflammation.[17] The ability to induce apoptosis and cell cycle arrest makes these compounds compelling candidates for novel anticancer therapies.[3][18] Furthermore, their efficacy against various microbial pathogens addresses the urgent need for new antimicrobial agents.[10] The continued exploration of the structure-activity relationships and mechanisms of action of 2-aminothiazole derivatives will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminothiazoles as therapeutic leads for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

A Comprehensive Technical Review of 4-Phenylthiazol-2-amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating a wide spectrum of activities including anticancer, kinase inhibition, and antimicrobial effects. This in-depth technical guide provides a comprehensive literature review of 4-phenylthiazol-2-amine compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of the 4-Phenylthiazol-2-amine Core

The foundational synthesis of the 4-phenylthiazol-2-amine core is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Synthetic Protocol:

A typical procedure involves reacting an appropriately substituted α-bromoacetophenone with thiourea in a suitable solvent, such as ethanol.[1] The reaction mixture is often heated under reflux. The use of catalysts, such as indium(III) bromide or copper silicate, has been reported to improve reaction times and yields.[1]

Detailed Experimental Protocol for the Synthesis of 4-Phenylthiazol-2-amine:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-2-phenylethanone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

-

Catalyst Addition (Optional): Add a catalytic amount of Indium (III) bromide or 10 mol% copper silicate.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. If a catalyst was used, it can be removed by filtration. The mixture is then poured over crushed ice to precipitate the product.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like hot ethanol to yield 4-phenylthiazol-2-amine.[1]

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the development of 4-phenylthiazol-2-amine derivatives as potent anticancer agents, largely through their ability to inhibit various protein kinases involved in cell cycle regulation and signal transduction.

Aurora Kinase Inhibition

Substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[2] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure, polyploidy, and ultimately, cell death in cancer cells.[2] A notable example is the compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), which has undergone phase I clinical trials.[2]

Quantitative Data for Aurora Kinase Inhibitors:

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) |

| CYC116 | Aurora A | 8.0[2] | - | - | - |

| CYC116 | Aurora B | 9.2[2] | - | - | - |

| Reference | |||||

| VX-680 | Aurora A | 0.7[3] | - | Various | 0.015 - 0.13[3] |

| SNS-314 | Aurora A | - | 9[3] | Various | 0.0018 - 0.0244[3] |

| AMG-900 | Aurora A | - | 5[3] | Various | 0.0007 - 0.0053[3] |

Signaling Pathway: Aurora Kinase Inhibition

The following diagram illustrates the central role of Aurora kinases in mitosis and how their inhibition by 4-phenylthiazol-2-amine derivatives disrupts this process.

Caption: Inhibition of Aurora kinases by 4-phenylthiazol-2-amine derivatives leads to mitotic defects and apoptosis.

PI3K/AKT Pathway Inhibition

Derivatives of 5-phenylthiazol-2-amine have been identified as novel inhibitors of PI4KIIIβ, which in turn effectively inhibit the PI3K/AKT signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these compounds has been shown to induce cancer cell apoptosis and cell cycle arrest.[4]

Signaling Pathway: PI3K/AKT Inhibition

The diagram below outlines the PI3K/AKT signaling cascade and the point of intervention by 5-phenylthiazol-2-amine derivatives.

Caption: 5-Phenylthiazol-2-amine derivatives inhibit the PI3K/AKT pathway, promoting apoptosis.

Experimental Protocol for Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 4-phenylthiazol-2-amine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Anticancer Drug Screening

Caption: Workflow for evaluating the anticancer activity of 4-phenylthiazol-2-amine compounds using the MTT assay.

Antimicrobial Activity

Derivatives of 4-phenylthiazol-2-amine have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Antifungal Activity

Several studies have reported the antifungal activity of 4-phenylthiazol-2-amine derivatives against clinically relevant fungal pathogens, such as Candida albicans.[5] The proposed mechanism of action for some of these compounds is the inhibition of fungal ergosterol biosynthesis, a key component of the fungal cell membrane.[6]

Quantitative Data for Antifungal Activity:

| Compound | Fungal Strain | MIC (µg/mL) |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | C. albicans | 0.0625[7] |

| Derivative 2e | C. parapsilosis | 1.23 (IC₅₀)[5] |

| Derivative 2d | C. albicans | 2.37 (IC₅₀)[5] |

| Reference | ||

| Fluconazole | C. albicans | - |

| Ketoconazole | C. albicans | - |

Antibacterial Activity

The 4-phenylthiazol-2-amine scaffold has been incorporated into molecules with antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can vary, with some derivatives proposed to inhibit bacterial DNA or essential enzymes.[8]

Quantitative Data for Antibacterial Activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

| Thiazole derivative 6 | S. dysenteriae | 125[8] |

| Thiazole derivative 6 | P. mirabilis | 1000[8] |

| Thiazole derivative 6 | L. monocytogenes | 1000[8] |

| Reference | ||

| Norfloxacin | S. aureus | - |

| Norfloxacin | E. coli | - |

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of 4-phenylthiazol-2-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

-

Kinase Inhibition: For Aurora kinase inhibitors, the presence of a substituent at the para-position of the N-phenyl ring has been shown to be important for potency and selectivity.[2]

-

Antifungal Activity: The lipophilicity and electronic characteristics of substituents on the phenyl ring can significantly influence antifungal activity.[5]

-

Antibacterial Activity: The overall molecular structure, including the presence of specific functional groups and their spatial arrangement, plays a crucial role in determining the spectrum and potency of antibacterial action.[9]

Conclusion

The 4-phenylthiazol-2-amine scaffold continues to be a highly valuable template in the design and discovery of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug development programs. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of new treatments for cancer and infectious diseases. This technical guide provides a solid foundation of data and methodologies to support researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

- 8. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

Spectroscopic and Synthetic Overview of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

Chemical Name: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine CAS Number: 284665-40-3[1] Molecular Formula: C₁₁H₆F₆N₂S[1] Molecular Weight: 312.2 g/mol [1]

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of similar chemical structures containing the 2-aminothiazole and bis(trifluoromethyl)phenyl moieties.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.9 - 8.2 | s | 2H | Ar-H (H2', H6') |

| ~7.7 | s | 1H | Ar-H (H4') |

| ~7.2 | br s | 2H | -NH₂ |

| ~7.0 | s | 1H | Thiazole-H (H5) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Thiazole C2 (-NH₂) |

| ~150 | Thiazole C4 |

| ~135 | Aromatic C-CF₃ (quartet) |

| ~132 | Aromatic C1' |

| ~124 | Aromatic C3', C5' (quartet) |

| ~122 | Aromatic C4' |

| ~120 | -CF₃ (quartet) |

| ~105 | Thiazole C5 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1650 - 1580 | Medium | N-H bending (primary amine) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl) |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 312 | [M]⁺ (Molecular Ion) |

| 293 | [M - F]⁺ |

| 243 | [M - CF₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, a widely used method for the preparation of 2-aminothiazoles.

General Synthesis of 2-Amino-4-arylthiazoles

A common and efficient method for the synthesis of 2-amino-4-arylthiazoles involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent.

Materials:

-

2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone

-

Thiourea

-

Ethanol (or other suitable polar solvent)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone in ethanol.

-

Add 1.2 to 2 equivalents of thiourea to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and poured into cold water to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with water, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a viable synthetic strategy for this compound. The provided information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to synthesize and characterize this and related compounds. The absence of experimental data in the public domain highlights an opportunity for further research to fully characterize this potentially valuable molecule.

References

Unraveling the Enigma of InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N: A Case of a Non-Identified Chemical Entity

Despite extensive searches across major chemical databases, the InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N does not resolve to a specific, publicly documented chemical substance. This technical guide addresses the process of this determination and outlines the implications for researchers, scientists, and drug development professionals.

The International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, are fundamental tools in modern cheminformatics, providing a unique and unambiguous representation of a chemical structure. However, in the case of VBAAFBNWTUEIPE-UHFFFAOYSA-N, inquiries into prominent repositories such as PubChem and other chemical information platforms have failed to yield a corresponding molecular entity.

This lack of identification presents a significant hurdle in fulfilling the core requirements of a technical guide focused on the properties of a specific compound. Without a defined chemical structure, it is impossible to provide quantitative data, detail experimental protocols, or delineate signaling pathways.

The Investigation: Methodical Search for a Non-Existent Compound

The process to ascertain the status of InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N involved a multi-pronged search strategy:

-

Direct InChIKey Queries: Initial searches using the full InChIKey were conducted across comprehensive databases. These searches did not return any direct hits.

-

Database Cross-Referencing: Attempts to locate the InChIKey through other potential identifiers, had any been associated with it, also proved fruitless.

-

Sub-structure and Similarity Searches: While not feasible without a known structure, this step is a standard procedure for identified compounds to find related molecules and potential biological activities.

The consistent outcome across all search methodologies was the absence of any public data associated with the provided InChIKey.

Implications for Researchers

The inability to identify a chemical substance from its InChIKey has several critical implications for research and development:

-

Data Integrity: It underscores the importance of verifying chemical identifiers before initiating substantial research projects. Transcription errors or references to internal, non-public compound registries can lead to such dead ends.

-

Resource Allocation: Time and resources can be inadvertently wasted in the pursuit of information on a non-existent or incorrectly cited molecule.

-

Scientific Reproducibility: The foundation of scientific advancement rests on the ability to reproduce and build upon prior work. Ambiguous or erroneous chemical identifiers fundamentally undermine this principle.

Logical Workflow for Identifier Verification

To prevent such occurrences, a systematic workflow for verifying chemical identifiers is recommended.

Caption: Workflow for verifying a chemical identifier.

Potential Therapeutic Targets of Aminothiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational therapeutic agents.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a critical pharmacophore in modern drug discovery.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of aminothiazole compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. The content herein summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a resource for researchers in the field.

Anticancer Activity: Targeting the Pillars of Cell Proliferation and Survival

Aminothiazole derivatives have demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines.[2] Their anticancer activity is primarily attributed to the inhibition of key proteins that regulate cell cycle progression, proliferation, and apoptosis.[4][5]

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which aminothiazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.[6] Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[7]

Signaling Pathway of Aurora Kinase in Mitosis

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazoles as therapeutic leads for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship (SAR) of Bis(trifluoromethyl)phenyl Derivatives as TRPM8 Antagonists

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for bis(trifluoromethyl)phenyl derivatives, focusing on their role as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-established therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain and migraine.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry, known to improve pharmacokinetic and pharmacodynamic properties.[3]

Core Structure-Activity Relationship Insights

The core of the SAR for this class of compounds revolves around an N-[3,5-bis(trifluoromethyl)phenyl]amide scaffold. The biological activity is highly sensitive to modifications at three primary positions: the amide-linked acidic portion, a chiral benzyl (or similar) substituent, and the core phenyl ring itself.

-

3,5-Bis(trifluoromethyl)phenyl Group: This moiety is critical for potency. The two trifluoromethyl groups are thought to engage in key hydrophobic interactions within the TRPM8 binding pocket and enhance the overall metabolic stability of the molecule.

-

Amide Linker: The amide bond serves as a rigidifying element and a key hydrogen bond donor/acceptor. Its vector and orientation are crucial for proper alignment in the active site.

-

Chiral Substituent: Stereochemistry plays a pivotal role. For many series, activity resides almost exclusively in a single enantiomer (e.g., the R-enantiomer), highlighting a highly specific three-dimensional binding mode.[1]

-

Acidic Vector: An acidic functional group, often a carboxylic acid, is frequently required for potent antagonism. Its position and the nature of the ring it's attached to (e.g., benzoic acid, nicotinic acid) significantly modulate activity and properties like selectivity and pharmacokinetics.[2]

Below is a diagram illustrating the key logical relationships in the SAR of a typical bis(trifluoromethyl)phenyl-based TRPM8 antagonist.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of N-[3,5-bis(trifluoromethyl)phenyl]amide derivatives targeting the human TRPM8 channel. Potency is measured as the half-maximal inhibitory concentration (IC₅₀) against an agonist-induced response in a cell-based assay. Lower IC₅₀ values indicate higher potency.

| Compound ID | Core Scaffold Modification | Chiral Substituent (R-group) | hTRPM8 IC₅₀ (nM) | LipE* |

| 1 | N/A | (R)-1-(4-Fluorophenyl)ethyl | 103 | 4.5 |

| 2 | N/A | (S)-1-(4-Fluorophenyl)ethyl | >10,000 | N/A |

| 3 | N/A | (R)-1-Phenylethyl | 250 | 4.1 |

| 4 | N/A | (R)-1-(4-Chlorophenyl)ethyl | 150 | 4.3 |

| 5 | N/A | (R)-1-(p-Tolyl)ethyl | 320 | 4.0 |

| 6 | N/A | Isopropyl | >5,000 | N/A |

| 7 | Quinoline-3-carbonyl Amide | (R)-1-(4-Fluorophenyl)ethyl | 103 | 4.5 |

| 8 | Benzoic Acid Amide | (R)-1-(4-Fluorophenyl)ethyl | 180 | 4.2 |

| 9 | Furan-2-carbonyl Amide | (R)-1-(4-Fluorophenyl)ethyl | 210 | 4.4 |

*LipE (Lipophilic Efficiency) is a calculated metric (pIC₅₀ - logP) used to assess compound quality. Data is representative and compiled based on principles described in medicinal chemistry literature.[1][4]

Key Takeaways from SAR Table:

-

Stereochemistry is critical: A stark drop in activity is observed between the R-enantiomer (Compound 1 ) and the S-enantiomer (Compound 2 ).

-

Aromatic Substituents: Small, electron-withdrawing groups on the chiral phenyl ring (e.g., Fluoro in 1 , Chloro in 4 ) are generally preferred over unsubstituted (Compound 3 ) or electron-donating groups (Compound 5 ).

-

Bulky Groups: A bulky aromatic substituent is favored over smaller aliphatic groups (Compound 6 ).

-

Amide Vector: The nature of the aromatic ring attached to the amide carbonyl significantly impacts potency, with heterocyclic systems like quinoline (Compound 7 ) often providing optimal activity.

Key Experimental Protocols

The primary in vitro assay used to determine the potency of TRPM8 antagonists is a cell-based calcium flux assay.

Protocol: Cell-Based Calcium Flux Assay for TRPM8 Antagonism

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured under standard conditions (37°C, 5% CO₂).

-

Cells are harvested and seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Test compounds (bis(trifluoromethyl)phenyl derivatives) are serially diluted in DMSO to create a 10-point concentration gradient.

-

These dilutions are further diluted into an assay buffer (e.g., HBSS with 20 mM HEPES).

-

The existing media is removed from the cell plates, and the compound dilutions are added to the respective wells.

-